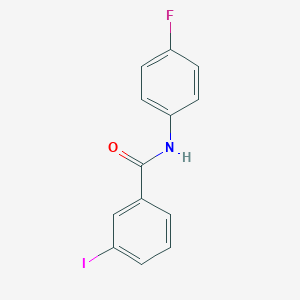

N-(4-fluorophenyl)-3-iodobenzamide

Description

N-(4-Fluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the para position of the phenyl ring and an iodine atom at the meta position of the benzamide moiety. The compound’s iodine substitution may enhance lipophilicity and influence electronic effects, which are critical in drug-receptor interactions .

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FINO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAREPDXMCIGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FINO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

The position and type of halogen substituents significantly alter molecular properties. For example:

- N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-4-Iodobenzamide (CAS 425619-87-0) has a molecular weight of 425.57 g/mol and a predicted density of 1.804 g/cm³. Its chloro and trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the less bulky fluorine in N-(4-fluorophenyl)-3-iodobenzamide .

Influence of Halogen Size on Bioactivity

Evidence from halogenated maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide vs. N-(4-iodophenyl)maleimide) suggests that halogen size (F vs. I) has minimal impact on inhibitory potency (IC₅₀ values: 5.18 μM for F vs. 4.34 μM for I).

Metabolic Stability of Fluorinated Amides

N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide (80) and N-(4-fluorophenyl)-fluoroacetamide (79) were compared in a pig liver esterase assay. The sulfonamide (80) showed greater metabolic stability than the acylated derivative (79), highlighting that the benzamide group in this compound may offer intermediate stability due to its balanced electronic and steric profile .

Physicochemical Properties of Analogous Compounds

| Compound Name | Molecular Weight (g/mol) | Halogen Substituents | Predicted Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~345.1 (estimated) | F (para), I (meta) | 350–360 (estimated) | Benzamide, Fluorophenyl |

| N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-4-Iodobenzamide | 425.57 | Cl, CF₃, I | 357.2 | Trifluoromethyl, Chlorophenyl |

| N-(3-Cyano-4-Fluorophenyl)-5-Fluoro-2-Iodobenzamide | 376.1 | F, I, CN | Not reported | Cyano, Difluorophenyl |

Key Research Findings

Lipophilicity : Iodine’s large atomic radius increases logP values, which could enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility: Similar benzamide derivatives (e.g., N-(3-aminophenyl)-4-iodobenzamide) are synthesized via condensation reactions, suggesting feasible routes for this compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.